Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid
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Overview
Description
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid is a complex organic compound with the molecular formula C14H15F3N2O7S This compound is notable for its unique structure, which includes an ethyl ester, an amino group, a nitrobenzoyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to increase yield and purity. The process is carefully controlled to ensure that the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group into a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate exerts its effects involves interactions with various molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-chlorobenzoylsulfanyl)propanoate
- Ethyl 2-amino-3-(4-methylbenzoylsulfanyl)propanoate
- Ethyl 2-amino-3-(4-fluorobenzoylsulfanyl)propanoate
Uniqueness
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2-amino-3-(4-nitrobenzoyl)sulfanylpropanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S.C2HF3O2/c1-2-19-11(15)10(13)7-20-12(16)8-3-5-9(6-4-8)14(17)18;3-2(4,5)1(6)7/h3-6,10H,2,7,13H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOMALCROKKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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